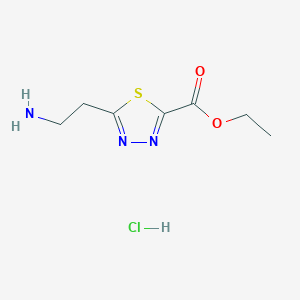
2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has been identified as a potential anti-cancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity. The mechanisms of action include intercalation with DNA, inhibition of DNA topoisomerase II, and potential induction of cell death via apoptosis. The compound’s ability to block the cell cycle in the G(2)/M phase further emphasizes its potential as an anticancer agent (Via et al., 2008).
Spectroscopic Properties
Studies have been conducted to understand the electronic absorption, excitation, and fluorescence properties of related compounds. These studies are crucial in determining the interaction of the compound with different solvents and in studying its stability and reactivity under various conditions. The results of these studies have significant implications in material science, especially in the development of sensors and other materials with specific optical properties (Al-Ansari, 2016).
Synthetic Utility
The compound and its derivatives serve as critical intermediates in the synthesis of various heterocyclic systems. The advancement of new synthetic routes for the synthesis of thiophene, oxazole, triazole, pyrimidine, and other systems is an important area of research. The compound's utility in heterocyclic synthesis underscores its importance in medicinal chemistry and drug discovery (Salem et al., 2021).
Hydrogen-Bonding Patterns
Understanding the hydrogen-bonding patterns of compounds is essential for predicting their behavior in biological systems and for drug design. Studies have characterized the title compound’s hydrogen bonding, revealing bifurcated intra- and intermolecular hydrogen bonding which plays a significant role in the stabilization of its structure and affects its reactivity and interaction with other molecules (Balderson et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDCMMMJQXBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)


![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)

![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)
